3-(Chloromethyl)-1-(4-methylphenyl)-1h-pyrazole 3-(Chloromethyl)-1-(4-methylphenyl)-1h-pyrazole
Brand Name: Vulcanchem
CAS No.: 1482710-08-6
VCID: VC7625735
InChI: InChI=1S/C11H11ClN2/c1-9-2-4-11(5-3-9)14-7-6-10(8-12)13-14/h2-7H,8H2,1H3
SMILES: CC1=CC=C(C=C1)N2C=CC(=N2)CCl
Molecular Formula: C11H11ClN2
Molecular Weight: 206.67

3-(Chloromethyl)-1-(4-methylphenyl)-1h-pyrazole

CAS No.: 1482710-08-6

Cat. No.: VC7625735

Molecular Formula: C11H11ClN2

Molecular Weight: 206.67

* For research use only. Not for human or veterinary use.

3-(Chloromethyl)-1-(4-methylphenyl)-1h-pyrazole - 1482710-08-6

Specification

CAS No. 1482710-08-6
Molecular Formula C11H11ClN2
Molecular Weight 206.67
IUPAC Name 3-(chloromethyl)-1-(4-methylphenyl)pyrazole
Standard InChI InChI=1S/C11H11ClN2/c1-9-2-4-11(5-3-9)14-7-6-10(8-12)13-14/h2-7H,8H2,1H3
Standard InChI Key OVCSMCLERXGOTQ-UHFFFAOYSA-N
SMILES CC1=CC=C(C=C1)N2C=CC(=N2)CCl

Introduction

Structural and Physicochemical Properties

The molecular formula of 3-(chloromethyl)-1-(4-methylphenyl)-1H-pyrazole is C11H11ClN2\text{C}_{11}\text{H}_{11}\text{ClN}_2, with a molecular weight of 206.67 g/mol. Key physicochemical properties can be extrapolated from related compounds:

Property3-(Chloromethyl)-1-methyl-1H-pyrazole 4-Chloro-3-(chloromethyl)-1-methyl-1H-pyrazole Target Compound (Predicted)
Density (g/cm³)1.2 ± 0.1N/A~1.3
Boiling Point (°C)215.2 ± 15.0N/A230–250
Flash Point (°C)84.0 ± 20.4N/A~90
Vapor Pressure (mmHg)0.2 ± 0.4 at 25°CN/A0.1–0.3 at 25°C

The chloromethyl group at position 3 introduces reactivity toward nucleophilic substitution, while the 4-methylphenyl group at position 1 enhances lipophilicity, as evidenced by the increased LogP value compared to simpler analogs like 1-methyl derivatives . Nuclear magnetic resonance (NMR) spectroscopy of analogous compounds reveals characteristic peaks:

  • 1H^1 \text{H} NMR: Aromatic protons resonate at δ 7.2–7.8 ppm, with methyl groups appearing as singlets near δ 2.4 ppm .

  • 13C^{13}\text{C} NMR: The chloromethyl carbon typically appears at δ 40–45 ppm, while the pyrazole ring carbons range from δ 105–150 ppm .

Synthetic Methodologies

Precursor-Based Approaches

A plausible route involves condensing 4-methylphenylhydrazine with a diketone precursor. For example, the synthesis of 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid (WO2017064550A1) employs methylhydrazine and fluorinated diketones. Adapting this method:

  • Formation of Diketone Intermediate: Reacting 4-methylphenylhydrazine with a chloromethyl-substituted diketone (e.g., 3-chloromethyl-2,4-pentanedione) under microwave or reflux conditions .

  • Cyclization: Intramolecular cyclization at 80–100°C in acidic media to form the pyrazole core .

  • Purification: Recrystallization from dichloromethane or ethanol yields the final product, with typical yields of 85–95% for analogous reactions .

Post-Functionalization Strategies

Chloromethyl groups can be introduced via electrophilic substitution. For instance, treating 1-(4-methylphenyl)-1H-pyrazole with chloromethyl methyl ether (MOMCl) in the presence of Lewis acids like AlCl3\text{AlCl}_3 at 0–5°C . Gas chromatography-mass spectrometry (GC-MS) data from similar syntheses show predominant molecular ion peaks (m/zm/z 206) consistent with the target compound’s molecular weight .

Reactivity and Applications

Nucleophilic Substitution

The chloromethyl group undergoes facile displacement with nucleophiles such as amines or thiols, enabling access to derivatives like 3-(aminomethyl)-1-(4-methylphenyl)-1H-pyrazole. This reactivity is critical in agrochemical synthesis, where pyrazole motifs serve as scaffolds for herbicides and fungicides .

Coordination Chemistry

Pyrazole derivatives often act as ligands in transition metal complexes. The 4-methylphenyl group’s steric bulk may influence coordination geometries, as seen in analogous complexes with palladium or copper .

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